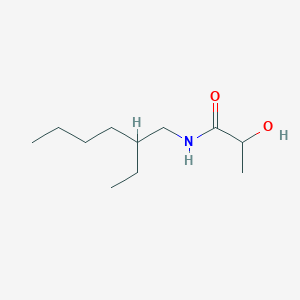

N-(2-Ethylhexyl)lactamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-(2-ethylhexyl)-2-hydroxypropanamide |

InChI |

InChI=1S/C11H23NO2/c1-4-6-7-10(5-2)8-12-11(14)9(3)13/h9-10,13H,4-8H2,1-3H3,(H,12,14) |

InChI Key |

FZKARCDIRASDJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC(=O)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Production Routes of N 2 Ethylhexyl Lactamide

Established Chemical Synthesis Pathways

The most common method for producing N-(2-Ethylhexyl)lactamide is through the direct reaction of a lactic acid derivative with 2-Ethyl-1-hexylamine. This approach is favored for its efficiency and the high purity of the resulting product.

Amidation Reaction of Lactide with 2-Ethyl-1-hexylamine

A novel and clean synthetic route for this compound involves the ring-opening amidation of lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) with 2-Ethyl-1-hexylamine. google.comgoogle.com This method is advantageous as it can be performed solvent-free, reducing the environmental impact and simplifying the purification process. google.comgoogleapis.com The reaction proceeds by the nucleophilic attack of the amine on the carbonyl groups of the lactide ring, leading to the formation of the desired amide.

Investigation of Reaction Conditions and Parameters

The efficiency and yield of the this compound synthesis are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the production process.

The synthesis of this compound can be effectively carried out at ambient temperature and pressure. google.comgoogleapis.com This approach is particularly advantageous for industrial-scale production as it minimizes energy consumption and the need for specialized high-pressure equipment. A study demonstrated that the reaction between lactide and 2-Ethyl-1-hexylamine at ambient conditions resulted in a high yield of the product. google.com

The duration of the reaction significantly impacts the yield of this compound. Research has shown that a reaction time of four days at ambient temperature and pressure can lead to a yield of over 95%. googleapis.comlookchem.com Shorter reaction times are possible, especially when employing microwave-assisted synthesis, which can significantly accelerate the reaction rate. google.com

Table 1: Synthesis of this compound via Amidation of Lactide

| Reactant 1 | Moles of Reactant 1 | Reactant 2 | Moles of Reactant 2 | Reaction Conditions | Duration | Yield |

| 2-Ethyl-1-Hexylamine | 0.166 | Lactide | 0.108 | Ambient Temperature & Pressure | 4 days | >95% |

This data is based on a specific experimental setup and may vary depending on the exact conditions and scale of the reaction. googleapis.com

Process Monitoring and Intermediate Characterization During Synthesis

Continuous monitoring of the reaction progress is essential for optimizing the synthesis of this compound and ensuring the desired product quality. Spectroscopic techniques are invaluable tools for this purpose.

Spectroscopic Techniques for Reaction Progress (e.g., FT-IR Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to monitor the progress of the amidation reaction. google.com By analyzing the changes in the infrared spectrum over time, chemists can track the consumption of reactants and the formation of the product. Specifically, the reaction is monitored by observing the reduction in the ester band from the lactide starting material (around 1750 cm⁻¹) and the corresponding increase in the amide bands of the this compound product (around 1630 cm⁻¹ and 1550 cm⁻¹). google.com This real-time analysis allows for precise control over the reaction and helps in determining the optimal endpoint, thereby maximizing yield and purity. google.com

Chromatographic and Spectrometric Analysis of Synthetic Intermediates

The analysis of synthetic intermediates is crucial for ensuring the purity of starting materials and for monitoring the progress of the amidation reaction to produce this compound. The primary intermediates are the reactants themselves: 2-ethylhexylamine (B116587) and either ethyl lactate (B86563) or lactide. A combination of chromatographic and spectrometric methods is employed for their characterization and for real-time reaction monitoring. google.comgoogleapis.com

Fourier Transform Infrared (FT-IR) Spectroscopy is utilized to track the conversion of the starting materials into the final product. google.com During the reaction of ethyl lactate with 2-ethylhexylamine, FT-IR analysis focuses on the change in specific absorption bands. The disappearance of the strong ester carbonyl (C=O) stretching band from ethyl lactate is observed, while new bands corresponding to the amide functional group of the this compound product appear. google.comgoogleapis.com

| Functional Group | Compound Type | Wavenumber (cm-1) | Observation During Reaction |

|---|---|---|---|

| Ester (C=O) | Intermediate (Ethyl Lactate) | ~1750 | Signal decreases |

| Amide I (C=O) | Product (this compound) | ~1630 | Signal increases |

| Amide II (N-H bend) | Product (this compound) | ~1550 | Signal increases |

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile intermediates and the final product. It is used to verify the purity of the starting 2-ethylhexylamine and to identify the components in the reaction mixture, including the this compound product. google.comgoogleapis.com The gas chromatography component separates the various compounds, while the mass spectrometer provides fragmentation patterns that allow for structural elucidation and confirmation. nih.gov For quantitative analysis of intermediates or products, GC with a flame ionization detector (GC-FID) may be employed, often using an internal standard method. researchgate.netresearchgate.net The selection of an appropriate GC column, such as a 5% phenyl methyl siloxane capillary column, is critical for achieving separation of the analytes. nih.govd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy is an essential tool for the unambiguous structural identification of the synthetic intermediates and the final purified this compound. google.comgoogleapis.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For an intermediate like 2-ethylhexylamine, NMR confirms the presence and connectivity of the ethyl and hexyl groups. In the context of reaction monitoring, NMR can be used to determine the relative ratios of reactants and products to calculate reaction conversion. ox.ac.uk

Advanced Analytical Techniques for Characterization and Detection of N 2 Ethylhexyl Lactamide

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of N-(2-Ethylhexyl)lactamide. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are cornerstone methods, providing detailed information about the carbon-hydrogen framework and the functional groups present.

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus, while signal splitting patterns in ¹H NMR reveal neighboring protons.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a distinct signature for the compound. Protons in different parts of the molecule, such as the ethylhexyl chain, the lactamide (B1674226) moiety, and the amide N-H group, resonate at characteristic chemical shifts. oregonstate.educompoundchem.com For the 2-ethylhexyl group, the terminal methyl protons (CH₃) are expected to appear furthest upfield, while the methylene protons (CH₂) adjacent to the nitrogen atom of the amide are shifted downfield due to the electronegativity of the nitrogen. libretexts.org The N-H proton of the secondary amide typically appears as a broad signal. compoundchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the local electronic structure, with carbons bonded to electronegative atoms like oxygen and nitrogen appearing at lower fields. oregonstate.edu The carbonyl carbon of the amide group is particularly deshielded and appears significantly downfield. oregonstate.edu

A summary of expected chemical shifts for this compound is presented below.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | - | 165-190 |

| CH attached to OH | ~4.0 | 60-80 |

| CH₂ attached to N | ~3.2-3.5 | 40-55 |

| CH (ethylhexyl) | ~1.5 | 40-55 |

| Alkyl CH₂ groups | 1.2-1.6 | 10-50 |

| Alkyl CH₃ groups | 0.8-1.0 | 10-22 |

| Amide N-H | 5.0-8.5 | - |

| Hydroxyl O-H | 0.5-5.0 | - |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions. compoundchem.comillinois.edu

FT-IR spectroscopy is utilized to identify the functional groups within this compound by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies. upi.edu

The key functional groups in this compound give rise to characteristic absorption bands:

N-H Stretch: The stretching vibration of the N-H bond in the secondary amide group typically appears as a moderate to strong band in the region of 3400–3250 cm⁻¹. orgchemboulder.com

O-H Stretch: The hydroxyl group from the lactamide moiety will exhibit a broad absorption band in the 3500–3200 cm⁻¹ range due to hydrogen bonding. orgchemboulder.com

C-H Stretch: The aliphatic C-H stretching vibrations of the ethylhexyl group are observed as strong bands in the 3000–2850 cm⁻¹ region. vscht.cz Based on data for similar structures like Di-(2-ethylhexyl) phthalate (B1215562), specific peaks can be expected around 2958, 2929, and 2860 cm⁻¹. researchgate.net

C=O Stretch (Amide I): The carbonyl (C=O) stretching vibration is one of the most intense absorptions in the spectrum, appearing in the range of 1690–1630 cm⁻¹. This is commonly referred to as the Amide I band. ucla.edu

N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, results in the Amide II band, which is found between 1550 cm⁻¹ and 1475 cm⁻¹. ucla.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3500–3200 | Strong, Broad |

| N-H Stretch | Secondary Amide | 3400–3250 | Moderate |

| C-H Stretch | Alkane (Ethylhexyl) | 3000–2850 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1690–1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1550–1475 | Moderate to Strong |

| C-O Stretch | Alcohol | 1320–1000 | Strong |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its purification.

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. nih.gov this compound can be analyzed by GC-MS following extraction from a sample matrix. The gas chromatograph separates the compound from other components based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint for identification.

A typical GC-MS method for a compound of this nature would involve:

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5ms). agilent.comoregonstate.edu

Carrier Gas: Helium or hydrogen. shimadzu.com

Injection: Splitless injection mode is often used for trace analysis to maximize sensitivity. shimadzu.com

Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to elute the compound. For example, an initial oven temperature of 100°C held for 1 minute, then ramped at 20°C/min to 320°C. shimadzu.com

MS Detection: The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis by monitoring characteristic fragment ions. nih.gov

Preparatory HPLC is the method of choice for isolating and purifying larger quantities of this compound. warwick.ac.ukagilent.com The process involves scaling up an analytical HPLC method to accommodate higher sample loads.

Key considerations for the preparative HPLC purification of amides include:

Mode: Reversed-phase HPLC (RP-HPLC) is commonly used for compounds with moderate polarity like this compound. nih.gov

Stationary Phase: C8 or C18 columns are typically employed, offering good retention and separation based on hydrophobicity. nih.gov

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile, is effective. nih.gov The gradient is optimized to ensure good resolution between the target compound and any impurities. nih.gov

Sample Loading: To maximize throughput, the column is often intentionally overloaded, which requires careful optimization to balance purity, yield, and speed. agilent.com

Detection and Fraction Collection: A UV detector is commonly used to monitor the column effluent, and fractions containing the purified compound are collected automatically. The choice of wavelength (e.g., 220 nm for the amide chromophore) is critical for detection. rsc.org

Validation of Analytical Procedures for Research Applications

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a framework for this process. ich.orgeuropa.eu Validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of this compound. amsbiopharma.com

The core performance characteristics that must be evaluated include: amsbiopharma.comraps.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on samples spiked with a known amount of analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory).

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A validation protocol is established before the study, and the results are documented in a validation report, confirming the method's fitness for purpose. ich.org

Ecological Interactions and Environmental Behavior in Non Human Biological Systems

Ecotoxicological Investigations: Interactions with Aquatic Invertebrates

The freshwater crustacean Daphnia magna is a standard model organism for aquatic toxicity testing due to its sensitivity to a wide range of chemical substances, short life cycle, and ease of culture in a laboratory setting. aropha.comresearchgate.net The primary method for assessing acute toxicity is the OECD Guideline 202, the Daphnia sp. Acute Immobilisation Test. aropha.comfera.co.ukoecd.org

This standardized test involves exposing juvenile daphnids (less than 24 hours old) to a series of concentrations of the test substance for a 48-hour period. fera.co.uksitubiosciences.com The test is typically conducted under static or semi-static conditions, where the test solutions are not renewed or are renewed every 24 hours, respectively. fera.co.uk Key parameters such as water temperature, pH, and hardness are strictly controlled to ensure the validity of the results. aropha.com The primary endpoint measured is immobilization, which is defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel. aropha.comfera.co.uk This sublethal endpoint is often a precursor to mortality and is considered a sensitive indicator of toxicity. nih.gov

Table 1: Standard Conditions for Daphnia magna Acute Immobilisation Test (OECD 202)

| Parameter | Condition | Rationale |

|---|---|---|

| Test Organism | Daphnia magna neonates (<24h old) | High sensitivity and uniformity of test subjects. |

| Exposure Duration | 48 hours | Sufficient time to observe acute toxic effects. situbiosciences.com |

| Test Concentrations | At least 5 concentrations in a geometric series, plus a control. oecd.org | To establish a dose-response relationship. |

| Endpoint | Immobilisation | A sensitive and clearly observable effect. fera.co.uk |

| Temperature | 20 ± 2 °C | Ensures stable metabolic rates in the test organisms. aropha.com |

| pH | 6.0 - 9.0 | Reflects typical freshwater environment conditions. aropha.com |

| Feeding | None during the test | Prevents interaction of food particles with the test substance. aropha.com |

This table outlines the typical experimental conditions for an acute toxicity test using Daphnia magna, based on established international guidelines.

The data gathered from the acute immobilisation test are used to determine the concentration of a substance that causes an effect in a certain percentage of the test population. The most common value calculated is the median Effective Concentration, or EC50. The 48-hour EC50 is the concentration of the test chemical estimated to immobilize 50% of the daphnids within the 48-hour exposure period. fera.co.ukcanada.ca

Statistical methods, such as probit analysis or logistic regression, are used to calculate the EC50 value and its 95% confidence limits from the observed immobilization rates at different concentrations. canada.ca In addition to the EC50, other values may be determined, including the No Observed Effect Concentration (NOEC), which is the highest tested concentration at which no statistically significant effect is observed compared to the control, and the Lowest Observed Effect Concentration (LOEC), the lowest concentration that shows a statistically significant effect. fera.co.ukfera.co.uk

Table 2: Hypothetical Acute Toxicity Data for a Chemical Substance on Daphnia magna

| Nominal Concentration (mg/L) | Number of Daphnids | Number Immobilized (48h) | % Immobilized |

|---|---|---|---|

| Control | 20 | 0 | 0 |

| 6.25 | 20 | 2 | 10 |

| 12.5 | 20 | 4 | 20 |

| 25 | 20 | 11 | 55 |

| 50 | 20 | 18 | 90 |

This interactive table presents a hypothetical dataset from a Daphnia magna acute toxicity test. The results would be used to calculate the 48-hour EC50 value, which in this example would fall between 12.5 and 25 mg/L.

The EC50 value is a critical piece of data for environmental risk assessment and chemical classification. A lower EC50 value indicates higher toxicity, as a smaller amount of the substance is required to cause an adverse effect. tandfonline.com This data helps in classifying the substance according to global hazard classification systems. For instance, substances are often categorized as very toxic, toxic, or harmful to aquatic life based on their acute toxicity values.

The biological response of immobilization in Daphnia magna is interpreted as a significant adverse effect, as it impairs the organism's ability to feed, escape predators, and reproduce, ultimately impacting its survival and the health of the population. researchgate.net While the acute test provides a snapshot of short-term toxicity, these results are crucial for deciding if further long-term (chronic) testing is needed. Chronic tests, such as the 21-day Daphnia reproduction test (OECD 211), assess more subtle effects on growth and reproduction at lower concentrations. situbiosciences.comfera.co.uk The interpretation of this data provides insight into the potential for a chemical to cause lasting harm to aquatic invertebrate populations. nih.gov

Theoretical Considerations for Biotransformation and Environmental Degradation Pathways (within lactamide (B1674226) class)

The environmental persistence of a chemical is determined by its susceptibility to degradation processes. For compounds in the lactamide class, like N-(2-Ethylhexyl)lactamide, the primary theoretical pathways for environmental breakdown are expected to involve hydrolysis and microbial biodegradation. diplomatacomercial.comnih.gov

Amides are generally more stable to hydrolysis than esters. wikipedia.org However, the amide bond in this compound can be cleaved under certain environmental conditions. This process, known as hydrolysis, would break the molecule into lactic acid and 2-ethylhexylamine (B116587). The reaction can be catalyzed by acids or bases present in the environment, though it is generally a slow process in neutral water. wikipedia.org

Figure 1: Theoretical Hydrolysis of this compound

Functional Applications and Technological Roles of N 2 Ethylhexyl Lactamide in Formulations

Role as a Modulating Agent in Formulations

N-(2-Ethylhexyl)lactamide serves as a critical modulating agent, enhancing the stability and efficacy of various chemical formulations. Its unique molecular structure allows it to interact with other components, leading to improved performance and reduced negative effects.

Mitigation of Surfactant-Induced Effects in Chemical Formulations

One of the key applications of this compound is in the reduction of toxicity associated with other components in a formulation, particularly surfactants. Surfactants are essential for the performance of many products but can also exhibit cytotoxic effects.

A key indicator of the reduced environmental and biological impact of this compound is its low toxicity to aquatic life. For instance, in toxicity screening tests using Daphnia magna, this compound demonstrated a high EC50 value, indicating a low level of acute toxicity.

Table 1: Aquatic Toxicity Data for this compound

| Test Organism | Endpoint | Result (mg/L) | Source |

|---|---|---|---|

| Daphnia magna | EC50 (48 hours) | >100 | pageplace.de |

Application in Agrochemical Formulations

In the agrochemical sector, this compound functions as a highly effective adjuvant and solvent. Adjuvants are crucial components in pesticide and herbicide formulations, as they enhance the performance of the active ingredients.

The functions of adjuvants like this compound in agrochemical formulations include:

Improved Spreading and Wetting: It can reduce the surface tension of spray droplets, allowing for more uniform coverage on plant surfaces.

Enhanced Penetration: It facilitates the absorption of the active ingredient through the waxy cuticle of plant leaves.

Increased Rainfastness: By helping the formulation adhere to the plant surface, it reduces the likelihood of being washed off by rain.

The use of such adjuvants is critical for maximizing the efficacy of pesticides, which can lead to lower application rates and reduced environmental impact. This compound is particularly valuable in complex formulations that may include multiple active ingredients and other additives, where its stabilizing and modulating properties are beneficial.

Evaluation of Solvent Properties and Green Chemistry Potential

The push towards more sustainable chemical practices has led to a reevaluation of the solvents used in industry. This compound presents a promising alternative to traditional, often hazardous, organic solvents.

Assessment as an Environmentally Benign Solvent Alternative

This compound is considered a "green solvent" due to several key characteristics. It is derived from lactic acid, which can be produced from the fermentation of renewable carbohydrate sources. This bio-based origin is a significant advantage over petroleum-derived solvents.

Key green chemistry attributes of this compound and related compounds include:

Biodegradability: Lactate-derived solvents are generally recognized for their ability to biodegrade, reducing their persistence in the environment.

Low Toxicity: As demonstrated by toxicological data, it exhibits a favorable safety profile compared to many conventional solvents that are under regulatory scrutiny for their health and environmental risks.

High Boiling Point: A higher boiling point reduces volatile organic compound (VOC) emissions, which contribute to air pollution.

The properties of this compound make it a suitable replacement for traditional solvents in a variety of applications, aligning with the principles of green chemistry aimed at reducing the environmental footprint of chemical products and processes.

Table 2: Comparison of Solvent Properties

| Property | This compound (Amide) | 2-Ethylhexyl lactate (B86563) (Ester) | Conventional Solvent (e.g., Toluene) |

|---|---|---|---|

| Source | Bio-based (Lactic Acid) | Bio-based (Lactic Acid) | Petroleum-based |

| Biodegradability | Considered biodegradable | Readily biodegradable | Low |

| Toxicity Profile | Low | Low | High (Suspected reproductive hazard) |

Role in Specialized Chemical Processing and Manufacturing

The unique solvent properties of this compound extend its utility to specialized areas of chemical manufacturing. Its ability to dissolve a range of materials makes it a candidate for use in the synthesis of polymers and in the formulation of coatings and inks.

In polymer science, solvents are critical for polymerization reactions, purification, and processing. The use of a bio-based, low-toxicity solvent like this compound can significantly improve the sustainability of polymer production. Similarly, in the coatings industry, there is a strong demand for greener solvent systems to reduce VOC emissions and improve worker safety. The characteristics of this compound make it an attractive option for these advanced applications, where performance and environmental responsibility are both paramount.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Approaches

The conventional synthesis of amides often involves harsh reaction conditions and the use of hazardous reagents. In line with the principles of green chemistry, research is now directed towards developing more sustainable synthetic routes for N-(2-Ethylhexyl)lactamide. A significant area of focus is the use of biocatalysis, particularly employing lipases for amidation reactions.

Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable catalysts. rsc.org The biocatalytic amidation of carboxylic acids and their derivatives has been successfully demonstrated for various N-alkylamides. nih.gov For instance, Candida antarctica lipase (B570770) B has been effectively used in the solvent-free synthesis of N-alkyl substituted amides, achieving high yields. nih.gov This enzymatic approach avoids the need for activating agents and harsh solvents, making it an environmentally benign alternative. nih.gov

Another promising avenue is the direct amidation of lactic acid or its esters, such as ethyl lactate (B86563), with 2-ethylhexylamine (B116587). Ethyl lactate itself is considered a green solvent, derivable from the fermentation of biomass. uobasrah.edu.iqrsc.org The enzymatic synthesis of 2-ethylhexyl esters has been explored, demonstrating the feasibility of using lipases like Novozym® 435 for reactions involving 2-ethylhexanol. nih.gov Similar biocatalytic strategies could be adapted for the synthesis of this compound.

Future research in this area will likely focus on optimizing enzyme selection, reaction conditions, and reactor design to improve yields and process efficiency. The development of robust and recyclable immobilized enzyme systems will be crucial for the industrial-scale production of this compound through sustainable means.

In-depth Mechanistic Studies of Biological Interactions in Non-Human Systems

While the primary applications of this compound are anticipated in material science, understanding its biological interactions is crucial for assessing its environmental and toxicological profile. Currently, there is a scarcity of data on the specific mechanistic interactions of this compound in non-human biological systems.

However, studies on other N-alkylamides of natural origin have revealed a wide range of biological activities, including immunomodulatory, antimicrobial, and anti-inflammatory effects. nih.gov The structural similarity of this compound to these compounds suggests that it may also exhibit some level of bioactivity. Research on various N-alkylamides has shown that they can penetrate physiological barriers and interact with various cellular targets. semanticscholar.orgresearchgate.net

In the context of ecotoxicology, studies on lactate esters have indicated that they are generally readily biodegradable and exhibit low toxicity to aquatic organisms. nih.gov For instance, the ecotoxicity of lactic acid and its alkyl esters has been evaluated in species such as the microalga Selenastrum capricornutum, the crustacean Daphnia magna, and fish species like Brachydanio rerio and Pimephales promelas. nih.gov These studies provide a foundational understanding, but direct testing of this compound is necessary for a comprehensive risk assessment.

Future research should focus on in-vitro and in-vivo studies using relevant non-human model organisms to elucidate the metabolic pathways, potential for bioaccumulation, and specific molecular targets of this compound. Such studies are essential to ensure the safe and sustainable use of this compound.

Exploration of Expanded Application Domains in Advanced Materials

The functional properties of this compound make it a promising candidate for various applications in advanced materials, particularly in the realm of biodegradable polymers. One of the most explored applications is its use as a bio-based plasticizer.

Plasticizers are additives that increase the flexibility and durability of polymers. There is a significant industrial demand for bio-based and non-toxic plasticizers to replace traditional phthalate-based compounds. digitellinc.comnih.govresearchgate.netkinampark.com Research has demonstrated the effectiveness of N-octyl lactate, a close structural analog of this compound, as a plasticizer for poly(l-lactic acid) (PLA) films. The incorporation of N-octyl lactate was found to improve the thermal and mechanical properties of the PLA films, suggesting good compatibility and plasticizing efficiency.

The amphiphilic nature of this compound, arising from its polar lactamide (B1674226) head and nonpolar ethylhexyl tail, could also be exploited in other material applications. For instance, it could function as a compatibilizer in polymer blends or as a dispersing agent for fillers in nanocomposites. The development of biodegradable polymers and composites for packaging and other applications is a rapidly growing field, and this compound could play a significant role in enhancing the properties of these materials. cranfield.ac.ukmdpi.comcmu.edu

Future research is expected to explore the use of this compound in a wider range of biodegradable polymers beyond PLA, such as polyhydroxyalkanoates (PHAs) and starch-based plastics. researchgate.net The structure-property relationships of polymers plasticized with this compound will need to be systematically investigated to tailor material performance for specific applications.

Comprehensive Environmental Fate Modeling and Lifecycle Analysis

Environmental fate studies will need to investigate the biodegradation of this compound in various environmental compartments, such as soil and water. While lactate esters are known to be readily biodegradable, the presence of the N-alkyl group may influence the degradation pathway and rate. nih.gov Studies on the biodegradation of structurally similar compounds, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have identified specific microbial strains and metabolic pathways involved in their degradation. nih.govnih.gov Similar methodologies can be applied to study the environmental persistence of this compound.

Lifecycle analysis (LCA) is a holistic approach to assess the environmental impacts of a product throughout its entire lifecycle, from raw material extraction to end-of-life disposal. findoutaboutplastics.commdpi.comresearchgate.netyoutube.com For this compound, a cradle-to-gate or cradle-to-grave LCA would quantify its environmental footprint, including greenhouse gas emissions, energy consumption, and water usage associated with its production and use. findoutaboutplastics.com Given its potential bio-based origin from lactic acid and bio-based alcohols, a comprehensive LCA would be instrumental in verifying its sustainability claims compared to petroleum-based alternatives. findoutaboutplastics.commdpi.com

Future research efforts should focus on generating the necessary experimental data on the biodegradability, aquatic toxicity, and soil mobility of this compound to develop accurate environmental fate models. Furthermore, detailed process data from sustainable synthesis routes will be required to conduct a robust LCA. This comprehensive environmental profile will be essential for regulatory approval and for guiding the sustainable development and application of this compound.

Q & A

Q. What are the recommended synthetic routes for N-(2-Ethylhexyl)lactamide in laboratory settings?

this compound is synthesized via condensation reactions between 3-hydroxybutyric acid derivatives and 2-ethylhexylamine. Key methodologies include:

- Catalytic Condensation : Use of acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C) to promote amide bond formation.

- Patent-Based Methods : Early syntheses described in patents (e.g., US 3639457) emphasize solvent selection (e.g., toluene) and reflux conditions to optimize yield.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>99%) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in sealed containers in cool (<25°C), dry, and ventilated areas. Incompatible with strong oxidizers .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into waterways .

Q. How should researchers characterize this compound for structural confirmation?

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Cross-Validation : Compare NMR data across solvents (e.g., CDCl, DMSO-d) to identify solvent-induced shifts.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns.

- Impurity Analysis : Use GC-MS to detect byproducts (e.g., unreacted amines) that may skew results .

Q. Why do lactamide-derived α-halo esters fail to undergo cyclization with nucleophiles like N-benzyl 2-aminoethanol?

- Steric Hindrance : The bulky 2-ethylhexyl group restricts nucleophilic attack at the α-carbon.

- Electronic Effects : Electron-withdrawing groups on the lactamide backbone may destabilize transition states.

- Mitigation Strategies : Substitute with smaller alkyl chains or employ high-pressure conditions to force reactivity .

Q. What methodologies optimize this compound’s role as a coupling auxiliary reagent?

- Reagent Design : Modify the lactamide auxiliary’s substituents (e.g., methyl vs. ethyl groups) to enhance stereoselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction rates.

- Kinetic Studies : Use NMR reaction monitoring to track intermediate formation and adjust reaction time/temperature .

Q. How can environmental impacts of this compound be assessed during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.